molecular formula C9H10ClNO2 B8535943 methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate

methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate

Cat. No.: B8535943
M. Wt: 199.63 g/mol
InChI Key: BNDHWVIIMWWLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 6-chloro-2,3-dihydro-1H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)7-2-3-11-5-6(10)4-8(7)11/h4-5,7H,2-3H2,1H3

InChI Key

BNDHWVIIMWWLRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C1=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an atmosphere of argon, 2.52 g. of 50% sodium hydride in mineral oil (0.053 mol.) is washed free of the carrier with dry hexane (2×20 ml.). Thereafter 150 ml. of anhydrous dimethylformamide is added and the mixture is cooled to 0°. To this mixture is added, with stirring, 16.4 g. of methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate (0.05 mol.) dissolved in 50 ml. dimethylformamide. The reaction mixture is left at room temperature for 2 hours, when saturated aqueous sodium chloride solution is added and the product extracted into benzene (3×200 ml.). The organic extract is washed with water (2×100 ml.), dried over sodium sulphate and evaporated in vacuo. The crude product (8.52 g.) is purified by column chromatography on silica gel (245 g.) using hexane-ethyl acetate (90:10) as the eluting solvent, to yield methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate, an oil having the following physical constants:
Name
methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In an atmosphere of argon, 2.52 g of 50% sodium hydride in mineral oil (0.053 moles) is washed free of the carrier with dry hexane (2×20 ml.). Thereafter 150 ml of anhydrous dimethylformamide is added and the mixture is cooled to 0°. To this mixture is added, with stirring, 16.4 g. of methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate (0.05 moles) dissolved in 50 ml dimethylformamide. The reaction mixture is left at room temperature for 2 hours, when saturated aqueous sodium chloride solution is added and the product extracted into benzene (3×200 ml). The organic extract is washed with water (2×100 ml), dried over sodium sulphate and evaporated in vacuo. The crude product (8.52 g) is purified by column chromatography on silica gel (245 g) using hexane-ethyl acetate (90:10) as the eluting solvent, to yield methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate, an oil having the following physical constants:
Quantity
2.52 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.053 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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